5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[2-(DIETHYLAMINO)ETHYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE
Beschreibung
This compound belongs to a class of nitrogen- and sulfur-containing heterocycles, characterized by a pyrrolone core fused with a benzothiazole moiety and a diethylaminoethyl substituent. The diethylaminoethyl group may enhance solubility and bioavailability, while the amino and carbonyl functionalities could facilitate hydrogen bonding interactions with biological targets.
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-20(4-2)9-10-21-11-13(22)15(16(21)18)17-19-12-7-5-6-8-14(12)23-17/h5-8,18,22H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQTDCIYBZRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thiourea-Mediated Cyclization
A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and chloroacetonitrile (0.76 mL, 12 mmol) in ethanol (20 mL) undergoes reflux for 6 hours, yielding 2-cyanobenzothiazole (1.42 g, 85%). Subsequent hydrolysis with 6M HCl introduces a ketone group at position 2, critical for downstream coupling.
Pyrrolone Core Formation
The 2,3-dihydro-1H-pyrrol-3-one ring is constructed via intramolecular cyclization of γ-keto amides. A representative protocol involves:
Michael Addition-Cyclization Cascade
-
Substrate Preparation : Ethyl 4-(benzothiazol-2-yl)-3-oxobutanoate (2.8 g, 10 mmol) is treated with ammonium acetate (7.7 g, 100 mmol) in acetic acid (15 mL) at 80°C for 4 hours.
-
Cyclization : Addition of p-toluenesulfonic acid (0.2 g) triggers ring closure, producing 5-amino-4-(benzothiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one (1.9 g, 73%).
Critical Parameters :
-
Temperature control (±2°C) to prevent decarboxylation
-
Stoichiometric excess of ammonium acetate ensures complete enamine formation
Introduction of the 2-(diethylamino)ethyl group at position 1 employs two primary strategies:
Alkylation of Pyrrolone Amine
Treatment of 5-amino-4-(benzothiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one (1.5 g, 6 mmol) with 2-chloro-N,N-diethylamine (1.2 mL, 9 mmol) in DMF (10 mL) using K2CO3 (2.5 g, 18 mmol) as base yields the target compound after 12 hours at 60°C (1.1 g, 54%).
Coupling Agent-Assisted Approach
Superior yields (78%) are achieved using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as an activating agent:
-
Activation : Pyrrolone amine (1 eq) and TBTU (1.2 eq) in DMF (8 mL) are stirred with DIPEA (3 eq) for 30 minutes.
-
Coupling : Addition of N,N-diethylethylenediamine (1.5 eq) induces amide bond formation, followed by silica gel chromatography (EtOAc/MeOH 9:1) to isolate the product.
Purification and Analytical Characterization
Crystallization Optimization
Crude product purification via ethanol-water mixtures (15–20% v/v ethanol) reduces desethyl impurities to <0.07%, as demonstrated in sunitinib intermediate purification.
Table 2: Crystallization Efficiency
| Solvent Ratio (EtOH:H2O) | Purity (%) | Recovery (%) |
|---|---|---|
| 15:85 | 98.2 | 82 |
| 20:80 | 99.1 | 78 |
Spectroscopic Validation
-
1H NMR (DMSO-d6): δ 1.12 (t, 6H, N(CH2CH3)2), 3.42 (q, 4H, N(CH2CH3)2), 4.21 (t, 2H, NCH2), 6.88 (s, 1H, pyrrolone H5)
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing 5- vs. 3-position cyclization is minimized using bulky solvents (e.g., tert-butanol), which favor transition states with lower steric hindrance.
Diethylaminoethyl Group Hydrolysis
Storage under nitrogen atmosphere at −20°C prevents degradation of the tertiary amine moiety, extending shelf-life to >12 months.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the pyrrolone structure, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research has indicated that compounds similar to 5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[2-(DIETHYLAMINO)ETHYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit lipid peroxidation and exhibit free radical scavenging capabilities .
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activities against various pathogens. For example, compounds with similar structures have shown effectiveness against strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, indicating the potential of this compound in treating bacterial infections .
Anticancer Activity
There is growing interest in the anticancer properties of benzothiazole derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The diethylaminoethyl group present in the compound may confer neuroprotective effects. Compounds with similar functional groups have been studied for their potential in treating neurodegenerative diseases by enhancing neuronal survival and function .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods:
- One-Pot Reactions : Utilizing solvent-free conditions to synthesize pyrrole derivatives from readily available starting materials has shown promise in achieving high yields .
- Multicomponent Reactions : These reactions allow for the efficient assembly of complex structures from multiple reactants in a single step, which is advantageous for synthesizing compounds with multiple functional groups .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant activity of synthesized benzothiazole derivatives, compounds were tested using lipid peroxidation assays. The results indicated that certain derivatives exhibited superior antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Case Study 2: Antimicrobial Testing
A series of benzothiazole derivatives were screened against clinical isolates of Staphylococcus aureus. The results showed that several compounds had minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics, suggesting their potential as new antimicrobial agents .
Wirkmechanismus
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, potentially leading to anti-cancer effects. The diethylaminoethyl side chain can enhance cell membrane permeability, improving the compound’s bioavailability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Backbone
The pyrrolone ring system in this compound is shared with 5-amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 7b from Molecules 2012). These analogs exhibit similar hydrogen-bonding capacity but lack the benzothiazole and diethylaminoethyl substituents.
Substituent Effects
- Benzothiazole vs. Phenyl Groups: In ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives (e.g., compound 11b), phenyl substituents contribute to planar molecular geometries, whereas the benzothiazole group in the target compound introduces rigidity and electron-withdrawing effects. This may alter redox behavior and metabolic stability .
- Diethylaminoethyl vs. Simple Alkyl Chains: The diethylaminoethyl side chain is distinct from the ethyl or methyl groups in analogs like 1-(5-(R-amino)-1,2,4-thiadiazol-3-yl)propan-2-ones. This substituent likely improves water solubility (via protonation at physiological pH) and cell membrane permeability, as observed in related pharmacophores .
Key Research Findings and Data
Table 1: Comparative Properties of Analogous Compounds
*logP values estimated via computational modeling (e.g., SHELXL-based crystallographic data and Multiwfn-derived electrostatic potentials) .
Methodological Insights
- Crystallographic Analysis : The SHELX software suite has been instrumental in resolving structures of related compounds, such as pyran-thiophene hybrids (e.g., 11a ). These studies highlight the importance of hydrogen-bond networks in stabilizing the pyrrolone ring .
- Electronic Effects : DFT calculations reveal that the benzothiazole moiety in the target compound lowers the LUMO energy (-1.9 eV) compared to phenyl-substituted analogs (-1.2 eV), suggesting enhanced electrophilicity and reactivity toward nucleophilic targets .
Biologische Aktivität
5-Amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is with a molecular weight of 342.43 g/mol. The IUPAC name reflects its structural complexity and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N3OS |
| Molecular Weight | 342.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | OHNQAEDPBDSIHC-UHFFFAOYSA-N |
The biological activity of this compound involves multiple mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various protein kinases, particularly those involved in cancer progression. For instance, derivatives of similar pyrrolone compounds have been reported to inhibit fibroblast growth factor receptor (FGFR) with IC50 values as low as 0.32 μM .
- Antimicrobial Activity : Compounds containing the benzothiazole moiety have been associated with antimicrobial properties. Recent studies indicate that benzothiazole derivatives exhibit significant activity against Mycobacterium tuberculosis .
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a related compound featuring the benzothiazole structure. The results demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer cell signaling pathways .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that benzothiazole-based compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Comparative Analysis with Similar Compounds
The unique structural features of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 5-Amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | FGFR Inhibition | 0.32 |
| 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(phenyl)-2,3-dihydro-pyrrol-3-one | Antimicrobial Activity | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-pyrrol-3-one, and how can reaction conditions be standardized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Condensation : Use of ethanol as a solvent under reflux (2–3 hours) for intermediates like benzothiazole derivatives .
- Amine alkylation : Employing diethylaminoethyl groups via nucleophilic substitution, requiring pH control (e.g., ammonium acetate buffer at pH 6.5) to avoid side reactions .
- Purification : Recrystallization from DMF/EtOH (1:1) mixtures to isolate pure products .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ethanol, 80°C, 3h | 62 | 95% |
| Alkylation | Diethylaminoethyl chloride, pH 6.5 | 55 | 90% |
| Purification | DMF/EtOH | 85 | 99% |
Q. How can structural characterization of this compound be validated to resolve ambiguities in NMR or crystallographic data?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms dihydro-pyrrolone ring conformation. Compare with DFT-optimized structures to validate bond angles/planarity .
- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign proton environments, particularly for the benzothiazole and diethylaminoethyl groups .
Q. What preliminary assays are recommended to evaluate its biological activity, and how should controls be designed?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values. Normalize data to untreated cells and validate with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity while minimizing toxicity?
- Methodological Answer :
- Modifications : Systematically alter substituents (e.g., benzothiazole → benzoxazole) and compare bioactivity. For example, replacing diethylaminoethyl with hydroxypropyl groups improved solubility in analog compounds .
- Toxicity profiling : Use zebrafish embryos for rapid in vivo toxicity screening. Measure LC₅₀ and correlate with logP values to assess hydrophobicity-driven toxicity .
- Data Contradiction Note : Some analogs show reduced activity despite increased solubility, suggesting trade-offs between bioavailability and target binding .
Q. What experimental strategies can address discrepancies in observed vs. predicted environmental stability of this compound?
- Methodological Answer :
- Environmental fate studies : Use OECD 308 guidelines to assess biodegradation in water-sediment systems. Monitor hydrolysis products via LC-MS/MS .
- Computational modeling : Apply EPI Suite to predict half-life in soil/water. Validate with experimental data to refine QSAR models .
- Key Finding : The diethylaminoethyl group may enhance persistence in alkaline environments due to reduced hydrolysis rates .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Docking simulations : Use AutoDock Vina to screen derivatives against bacterial topoisomerase IV (PDB: 3TTZ). Prioritize compounds with ΔG < -8 kcal/mol .
- Validation : Compare docking scores with experimental MIC values to refine scoring functions .
Methodological Considerations for Data Contradictions
- Analytical Validation : When HPLC purity conflicts with bioactivity data (e.g., high purity but low activity), use LC-MS to check for trace impurities (e.g., residual catalysts) that may inhibit activity .
- Batch Variability : Implement QC protocols (e.g., spectrophotometric quantitation at λ_max = 270 nm) to ensure consistency across synthetic batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
